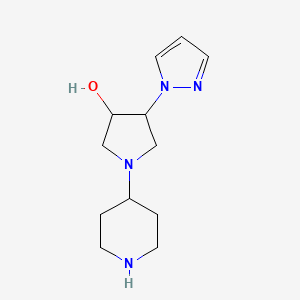

![molecular formula C11H15Cl2N3 B1478216 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride CAS No. 21756-56-9](/img/structure/B1478216.png)

2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride

Vue d'ensemble

Description

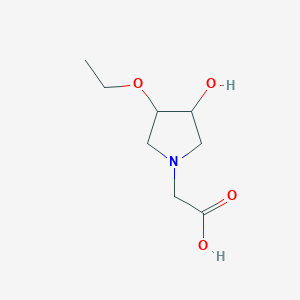

“2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride” is a chemical compound that is part of the imidazole family . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

The synthesis of imidazole derivatives is a topic of great interest in medicinal chemistry . The pyrrolidine ring, a key component of this compound, is a versatile scaffold used to obtain compounds for the treatment of human diseases . Synthetic strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

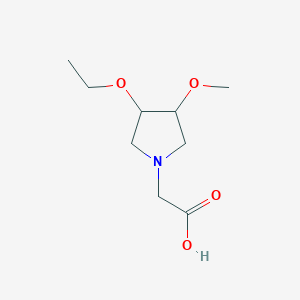

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring attached to a benzimidazole group . The InChI code for this compound is1S/C7H11N3.2ClH/c1-2-8-5-6(1)7-9-3-4-10-7;;/h3-4,6,8H,1-2,5H2,(H,9,10);2*1H .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural characterization of related benzimidazole derivatives are critical in understanding their chemical properties and potential applications. For example, Il’icheva et al. (2017) reported on the synthesis and structure of potassium 2-(pyridin-2-yl)-1H-benzo[d]imidazolate, used for preparing new bis(diimine) ligands, which are essential in coordination chemistry and catalysis Il’icheva et al., 2017.

Antimicrobial Applications

Compounds related to 2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride have been studied for their antimicrobial properties. Mallemula et al. (2015) synthesized a series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and examined their in vitro antimicrobial activity against various bacterial and fungal pathogens, highlighting the potential of these compounds in developing new antimicrobial agents Mallemula et al., 2015.

Material Science

Benzimidazole derivatives have been explored in material science for their unique properties. Xiang et al. (2013) synthesized a novel 2-(pyridin-2-yl)-1H-benzo[d]imidazole-based conjugated polymer, demonstrating its application as a selective chemosensor for metal ions and amino acids, which could have implications in environmental monitoring and biochemical assays Xiang et al., 2013.

Safety and Hazards

The safety information for “2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride” indicates that it may cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin, washing with plenty of soap and water .

Mécanisme D'action

Imidazoles

are a class of organic compounds that contain a five-membered ring of two nitrogen atoms and three carbon atoms. They are a key component of many important biological molecules. For example, histidine, a common amino acid, is an imidazole derivative . Imidazoles can act as a part of enzymes to bind to proteins and DNA, and can serve as a pH buffer in biological systems .

Pyrrolidines

are a class of organic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. Pyrrolidines are found in many natural products, including alkaloids and antibiotics, and are used in the synthesis of pharmaceuticals . They can interact with various biological targets and are involved in a wide range of biological activities .

Analyse Biochimique

Biochemical Properties

2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole dihydrochloride plays a significant role in biochemical reactions due to its structural features. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoimidazole core can participate in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards target biomolecules. Studies have shown that this compound can inhibit certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the activity of PARP, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . Additionally, this compound can affect cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA breaks, ultimately triggering cell death. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of PARP activity and prolonged cytotoxic effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. Excessive doses can result in toxicity, including damage to healthy tissues and organs.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to alterations in the levels of metabolites and disruption of cellular homeostasis . These metabolic changes can contribute to the compound’s cytotoxic effects and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, allowing it to accumulate in target tissues . Additionally, binding proteins can facilitate the compound’s distribution within cells, affecting its localization and concentration in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear proteins and exert its effects on DNA repair and gene expression. The subcellular localization of this compound can influence its efficacy and specificity as a therapeutic agent.

Propriétés

IUPAC Name |

2-pyrrolidin-3-yl-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8;;/h1-4,8,12H,5-7H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRYRTQBFDKDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC3=CC=CC=C3N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21756-56-9 | |

| Record name | 2-(pyrrolidin-3-yl)-1H-1,3-benzodiazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.